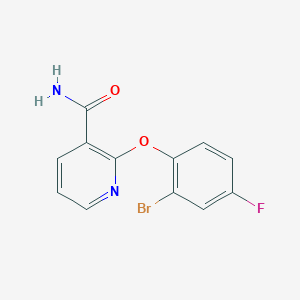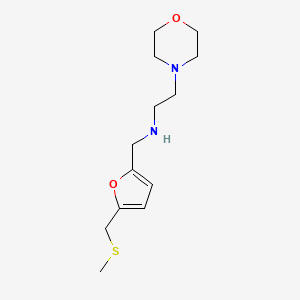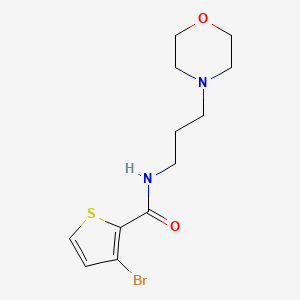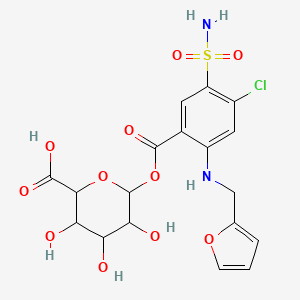
Furosemide acyl-B-D-glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Furosemide acyl-B-D-glucuronide is a metabolite of the widely used loop diuretic drug, furosemide. This compound is formed through the conjugation of furosemide with glucuronic acid, a process that occurs primarily in the liver. The formation of this metabolite is part of the body’s mechanism to detoxify and eliminate furosemide. This compound is of significant interest in pharmacokinetic and drug metabolism studies as it helps in understanding the metabolic pathways and the pharmacodynamics of furosemide .
準備方法
Synthetic Routes and Reaction Conditions: Furosemide acyl-B-D-glucuronide is synthesized by reacting furosemide with glucuronic acid. The reaction is typically facilitated by the enzyme UDP-glucuronosyltransferase. The process involves the conjugation of the carboxylic acid group of furosemide with the glucuronic acid, resulting in the formation of the glucuronide ester. The reaction conditions generally include maintaining an appropriate pH and temperature to ensure the stability of the product .
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale enzymatic reactions. The process is optimized to maximize yield and purity. The reaction mixture is often subjected to purification steps such as crystallization or chromatography to isolate the desired product. The compound is then stored under inert atmosphere at low temperatures to prevent degradation .
化学反応の分析
Types of Reactions: Furosemide acyl-B-D-glucuronide primarily undergoes hydrolysis and transacylation reactions. These reactions are crucial in the metabolism and elimination of the compound from the body. Hydrolysis involves the cleavage of the glucuronide ester bond, releasing furosemide and glucuronic acid. Transacylation reactions can lead to the formation of protein adducts, which are of interest in studying drug-induced toxicities .
Common Reagents and Conditions: The hydrolysis of this compound can be catalyzed by acidic or basic conditions. Enzymatic hydrolysis is also common, involving enzymes such as glucuronidases. Transacylation reactions typically occur under physiological conditions and can be influenced by the presence of nucleophiles such as amino acids or proteins .
Major Products Formed: The major products formed from the hydrolysis of this compound are furosemide and glucuronic acid. Transacylation reactions can result in the formation of protein adducts, which are important in the context of drug metabolism and potential toxicities .
科学的研究の応用
Furosemide acyl-B-D-glucuronide is extensively used in scientific research to study the metabolism and pharmacokinetics of furosemide. It serves as a model compound to understand the conjugation and elimination pathways of carboxylic acid-containing drugs. In biology and medicine, it is used to investigate the role of glucuronidation in drug detoxification and the potential for drug-induced toxicities. The compound is also utilized in the development of analytical methods for detecting and quantifying drug metabolites in biological samples .
作用機序
The mechanism of action of furosemide acyl-B-D-glucuronide involves its formation as a metabolic byproduct of furosemide. The conjugation with glucuronic acid is facilitated by the enzyme UDP-glucuronosyltransferase. This process enhances the solubility of furosemide, aiding in its excretion from the body. The compound can undergo hydrolysis to release furosemide, which exerts its diuretic effect by inhibiting the reabsorption of sodium and chloride in the kidneys .
類似化合物との比較
Furosemide acyl-B-D-glucuronide is similar to other acyl glucuronides formed from carboxylic acid-containing drugs. These compounds share common metabolic pathways and mechanisms of action. the specific structure of this compound, with its furan ring and sulfonamide group, imparts unique properties that influence its reactivity and pharmacokinetics. Similar compounds include acyl glucuronides of drugs such as ibuprofen, naproxen, and diclofenac, which also undergo glucuronidation and exhibit similar metabolic behaviors .
特性
IUPAC Name |
6-[4-chloro-2-(furan-2-ylmethylamino)-5-sulfamoylbenzoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O11S/c19-9-5-10(21-6-7-2-1-3-30-7)8(4-11(9)33(20,28)29)17(27)32-18-14(24)12(22)13(23)15(31-18)16(25)26/h1-5,12-15,18,21-24H,6H2,(H,25,26)(H2,20,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNVHHPUYELVHRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=CC(=C(C=C2C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O)S(=O)(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClN2O11S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(4-Chlorophenyl)-7-(thiophen-2-yl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B14913408.png)

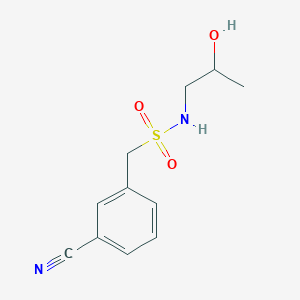
![2-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B14913435.png)
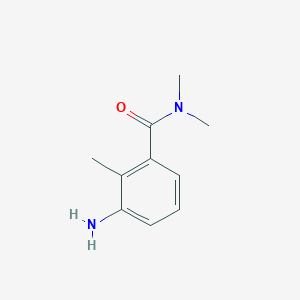
![({[(E)-(4-bromophenyl)methylidene]amino}oxy)(2,4-dichlorophenyl)methanone](/img/structure/B14913448.png)
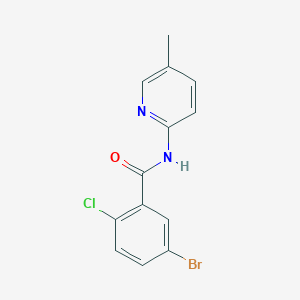
![3,3'-Piperazine-1,4-diylbis[1-(4-chlorophenyl)pyrrolidine-2,5-dione]](/img/structure/B14913455.png)


